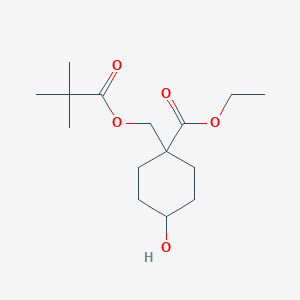

Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2,2-dimethylpropanoyloxymethyl)-4-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O5/c1-5-19-13(18)15(8-6-11(16)7-9-15)10-20-12(17)14(2,3)4/h11,16H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPHKCLWCYEKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(CC1)O)COC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate typically involves the esterification of 4-hydroxycyclohexanecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release the active hydroxyl and carboxyl groups, which can then participate in various biochemical reactions. These reactions may involve the formation of hydrogen bonds, covalent bonds, or ionic interactions with target molecules .

Comparison with Similar Compounds

Topological Indices (TIs) and Predictive Modeling

Sulfonamide analogues (e.g., Compounds 1–5 in and ) were analyzed using degree-based topological indices to predict properties like melting points and formula weights. For example:

Functional Group Impact

- Hydroxyl Group: Enhances hydrogen-bonding capacity, which may improve crystallinity but reduce membrane permeability compared to non-polar analogues like ethyl 4-oxocyclohexanecarboxylate .

- Pivaloyloxymethyl Group : This moiety is often used in prodrugs to mask polar groups, suggesting the target compound could serve as a prodrug candidate for hydroxyl-containing therapeutics .

Biological Activity

Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate (CAS 1956327-61-9) is a synthetic compound with potential applications in pharmaceuticals and biochemistry. Its unique structure, featuring a cyclohexane ring and a pivaloyloxy group, suggests interesting biological properties that merit investigation.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that the compound may exhibit:

- Antioxidant Activity : The presence of the hydroxyl group suggests potential free radical scavenging capabilities, which can protect cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.

In Vitro Studies

- Cell Viability Assays : this compound was tested on various cell lines (e.g., HepG2, HeLa) to assess cytotoxic effects. Results showed a dose-dependent decrease in cell viability, indicating potential cytotoxicity at higher concentrations.

- Antioxidant Activity : The compound demonstrated significant antioxidant activity in DPPH assays, showing a reduction in free radical levels comparable to known antioxidants like ascorbic acid.

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacokinetics and biological effects of the compound:

- Metabolic Studies : In rat models, administration of this compound resulted in altered lipid profiles, suggesting a role in lipid metabolism modulation.

- Toxicological Assessments : Long-term exposure studies indicated no significant adverse effects at low to moderate doses, supporting its safety for potential therapeutic use.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant Activity | Significant reduction in DPPH radicals | In Vitro Study |

| Cytotoxicity | Dose-dependent decrease in cell viability | Cell Line Study |

| Lipid Metabolism | Altered lipid profiles in rat models | Animal Study |

| Safety Profile | No significant adverse effects at low doses | Toxicology Study |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate, and how do reaction conditions influence yields?

- Methodological Answer : The compound is synthesized via multi-step protocols involving esterification and protection/deprotection strategies. For example, catalytic hydrogenation (e.g., Pd/C under H₂) is used to reduce intermediates, yielding the product with ~63% efficiency when starting from pre-functionalized indole-carboxylate precursors . Base-mediated reactions (e.g., using LDA at −78°C in THF) are critical for regioselective enolate formation, as demonstrated in analogous cyclohexanecarboxylate syntheses . Key variables include temperature (−20°C to reflux), solvent polarity, and catalyst loading.

Q. How is structural confirmation achieved for this compound?

- Methodological Answer : Advanced spectroscopic and crystallographic techniques are employed:

- NMR : - and -NMR provide data on proton environments (e.g., δ 9.18 ppm for NH groups in related structures) and carbon frameworks .

- X-ray crystallography : Resolves conformational details (e.g., envelope vs. half-chair cyclohexane puckering; dihedral angles between aromatic substituents up to 89.9°) .

- Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS for intermediates) .

Advanced Research Questions

Q. What catalytic systems are effective for stereoselective functionalization of this compound?

- Methodological Answer : Transition-metal catalysts (e.g., Au(JohnPhos)SbF₆) enable stereocontrolled transformations, such as alkyne cycloisomerization, with >98% yield in anhydrous toluene at −20°C . Asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) could further enhance enantioselectivity, though specific data for this compound require further study.

Q. How do conformational dynamics of the cyclohexane ring affect reactivity?

- Methodological Answer : Puckering parameters (Q, θ, φ) derived from X-ray data reveal distinct conformers (envelope, half-chair, screw-boat) that influence steric accessibility. For example, a half-chair conformation (Q = 0.477 Å, θ = 50.6°) in one crystal form allows axial attack by nucleophiles, whereas a screw-boat conformation (Q = 0.579 Å, θ = 112°) may hinder reactivity . Computational studies (DFT) can model these effects.

Q. What strategies resolve contradictions in biological activity data for structurally related esters?

- Methodological Answer : Comparative studies using analogues (e.g., ethyl 4-amino benzoate vs. tetrazole derivatives) highlight substituent effects:

| Compound | Substituents | Activity |

|---|---|---|

| Ethyl 4-amino benzoate | Simple amine, ester | Antimicrobial (baseline) |

| Tetrazole derivatives | Tetrazole ring | Anticonvulsant (IC₅₀ ~3 μM) |

| Target compound | Pivaloyloxymethyl, hydroxyl | Pending in-vitro validation |

| Differences arise from electronic (e.g., electron-withdrawing pivaloyl) and steric factors, necessitating dose-response assays and molecular docking . |

Q. How are competing reaction pathways managed during ester hydrolysis or transesterification?

- Methodological Answer : pH-controlled hydrolysis (e.g., NaOH in ethanol) selectively cleaves the ethyl ester while preserving the pivaloyloxymethyl group. Kinetic monitoring via HPLC or IR spectroscopy (C=O stretch at ~1700 cm⁻¹) identifies intermediates. For transesterification, Lewis acids (e.g., Ti(OiPr)₄) improve selectivity by stabilizing transition states .

Key Research Gaps

- Stereochemical outcomes in multi-step syntheses require systematic optimization.

- Biological activity data for the target compound are sparse; in-vitro assays (e.g., enzyme inhibition, cytotoxicity) are needed.

- Solvent effects on conformational equilibria remain underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.